FALGPA Hydrolysis Rate Outperforms All Common Synthetic Collagenase Substrates
In a head-to-head comparison, FALGPA is hydrolyzed more rapidly by Clostridium histolyticum collagenase than any other commonly used synthetic substrate [1]. The kinetic parameters were established as Vmax = 1.8 × 10^5 μkatal/kg and Km = 0.5 mM under standard assay conditions, enabling higher assay sensitivity and shorter reaction times compared to alternatives like Pz-peptide or DNP-peptide, which generally require longer incubation periods or exhibit lower turnover rates [1].
| Evidence Dimension | Hydrolysis rate (Vmax) |
|---|---|
| Target Compound Data | Vmax = 1.8 × 10^5 μkatal/kg, Km = 0.5 mM |
| Comparator Or Baseline | All other commonly used synthetic collagenase substrates |
| Quantified Difference | Hydrolyzed more rapidly than any comparator substrate |
| Conditions | Clostridium histolyticum collagenase, continuous spectrophotometric assay, pH 7.5, 25°C |
Why This Matters
Higher turnover rate translates to reduced assay time and lower enzyme consumption per test, improving throughput and reducing cost-per-assay in high-volume screening environments.
- [1] Van Wart, H. E., & Steinbrink, D. R. (1981). A continuous spectrophotometric assay for Clostridium histolyticum collagenase. Analytical Biochemistry, 113(2), 356-365. View Source
